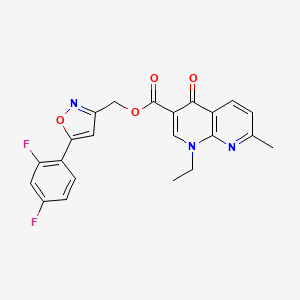
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Hydroxylamine Condensation : Hydroxylamine reacts with β-diketones or their synthetic equivalents, yielding isoxazoles. The presence of a labile N–O bond in the isoxazole ring allows for the construction of 1,3-bifunctional derivatives of carbonyl compounds .
Molecular Structure Analysis
The molecular structure of our compound comprises an isoxazole ring fused with a naphthyridine moiety. The difluorophenyl group, ethyl, and methyl substituents contribute to its overall shape and reactivity. The labile N–O bond in the isoxazole ring is crucial for its synthetic utility .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antibacterial Activity
The compound's potential as an antibacterial agent was highlighted in a study by Bouzard et al. (1992), where a series of naphthyridine derivatives, including 1-(2,4-difluorophenyl) substitutions, demonstrated significant in vitro and in vivo antibacterial activities. The structural variations significantly influenced the compound's efficacy, suggesting its potential as a therapeutic agent (Bouzard et al., 1992).
Inhibitors for Plasmodium falciparum Dihydroorotate Dehydrogenase
Vah et al. (2022) synthesized and evaluated various naphthyridine derivatives, including the 1-(2,4-difluorophenyl) variant, as inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). The compounds exhibited promising inhibition capabilities, suggesting potential applications in malaria treatment (Vah et al., 2022).
Antimicrobial Activity
A study by Rao et al. (2023) on the synthesis of naphthyridine derivatives, including those related to the query compound, showed significant antimicrobial activity. This underscores the potential of these compounds in the development of new antimicrobial agents (Rao et al., 2023).
Synthesis and Structural Studies
Saloutin et al. (1999) and Chua et al. (2008) conducted studies focusing on the synthesis and structural analysis of naphthyridine derivatives. These studies contribute to the understanding of the compound's chemical properties and pave the way for potential applications in various scientific fields (Saloutin et al., 1999); (Chua et al., 2008).
Herbicidal Activity
A compound structurally related to the query was synthesized by Hwang et al. (2005), showing potent herbicidal activity against various annual weeds. This suggests the potential of such compounds in agricultural applications (Hwang et al., 2005).
Inhibition of Cholinesterases and Neuroprotective Properties
Research by de los Ríos et al. (2010) on naphthyridine derivatives, including similar compounds to the query, demonstrated notable inhibition of acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).
Corrosion Inhibition
Saraswat and Yadav (2020) explored the use of naphthyridine derivatives as corrosion inhibitors. Their study provides insights into the potential application of such compounds in preventing corrosion, especially in industrial settings (Saraswat & Yadav, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4/c1-3-27-10-17(20(28)16-6-4-12(2)25-21(16)27)22(29)30-11-14-9-19(31-26-14)15-7-5-13(23)8-18(15)24/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCYANDKUUXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

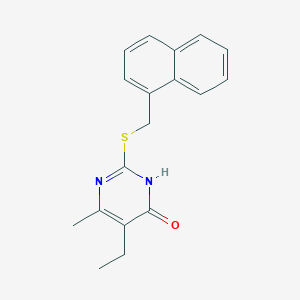
![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)
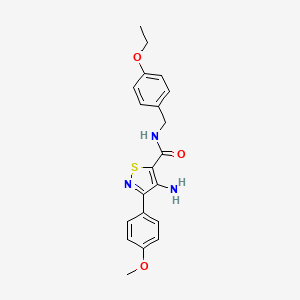
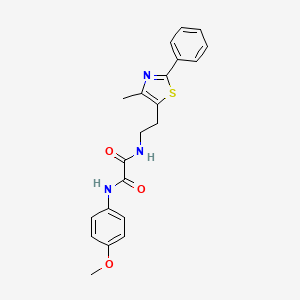
amine](/img/structure/B2779922.png)
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)


![N-[2-(Prop-2-enoylamino)ethyl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2779927.png)
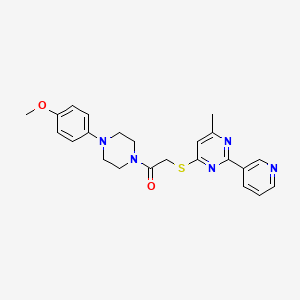
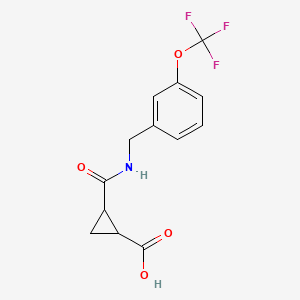

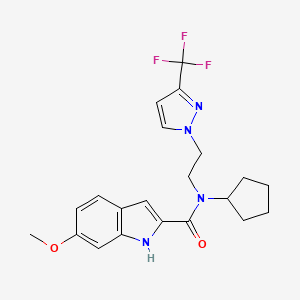
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2779935.png)